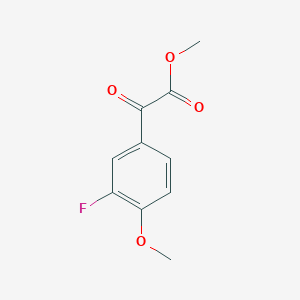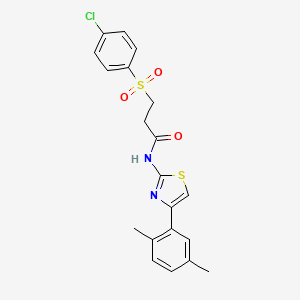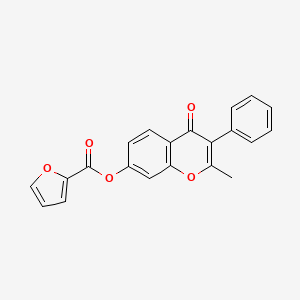
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” is a chemical compound with the linear formula C18H14O4 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure, mild adverse effects, and versatile biological profiles .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, including “2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate”, has been achieved through several routes . One method employed the green catalyst 3-nitrophenylboronic acid for the preparation of 2-amino-4H-chromenes through the multi-component condensation of a one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of “2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. For instance, a study by Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, including our compound, and performed molecular docking studies as an anti-HIV-1 agent .
- The compound’s structure suggests potential antimicrobial activity. Synthesis and characterization studies have been conducted, and it may exhibit inhibitory effects against bacteria and fungi .
Antiviral Activity
Antimicrobial Properties
Mechanism of Action
Target of Action
The primary targets of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the chromen-7-yl furan-2-carboxylate moiety is a common structural motif in many bioactive compounds . These compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact nature of these interactions for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate remains to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive compounds, it may potentially influence a variety of biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other bioactive compounds, it may potentially have a variety of biological effects
properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-18(16)25-13)26-21(23)17-8-5-11-24-17/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGCTDOZSHCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)

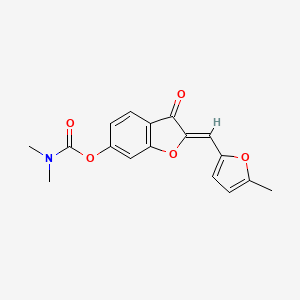
![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)
![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)


![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
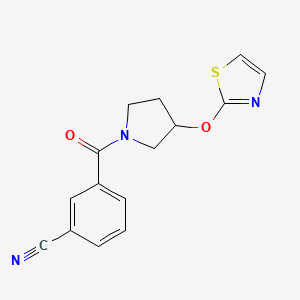
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
